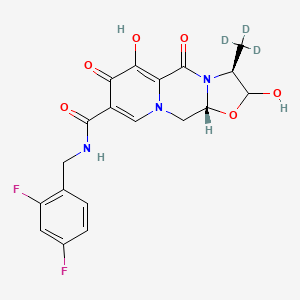
Mant-GTPgammaS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mant-GTPgammaS is synthesized through a multi-step chemical processThe final step involves the incorporation of the gamma-thio group at the 5’ position of the triphosphate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The compound is typically supplied as a solution in water, with a concentration of 10 mM to 11 mM .
Chemical Reactions Analysis
Types of Reactions
Mant-GTPgammaS undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the gamma-thio group is replaced by other functional groups.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the gamma-thio group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups at the gamma position .
Scientific Research Applications
Mant-GTPgammaS has a wide range of scientific research applications, including:
Biochemistry: It is used to study guanine nucleotide-binding proteins and their interactions with other molecules.
Cell Biology: The compound is employed in fluorescence-based assays to monitor guanine nucleotide exchange and hydrolysis.
Medicine: this compound is used in research on signal transduction pathways and their role in various diseases.
Industry: The compound is utilized in high-throughput screening assays for drug discovery and development
Mechanism of Action
Mant-GTPgammaS exerts its effects by acting as a non-hydrolyzable analog of guanosine triphosphate. It binds to guanine nucleotide-binding proteins, preventing the hydrolysis of guanosine triphosphate to guanosine diphosphate. This inhibition allows researchers to study the active state of these proteins and their interactions with other molecules. The compound specifically targets adenylyl cyclase and other guanine nucleotide-binding proteins, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Mant-GDP: A fluorescent guanosine diphosphate analog used in similar applications.
BODIPY-FL-Guanine Nucleotides: Fluorescent guanine nucleotide analogs with different spectral properties.
Non-Fluorescent Guanosine Triphosphate Analogs: Used in studies where fluorescence is not required
Uniqueness
Mant-GTPgammaS is unique due to its combination of fluorescence and non-hydrolyzable properties. This makes it an invaluable tool for studying guanine nucleotide-binding proteins in their active state, providing insights into their function and regulation that are not possible with other analogs .
Properties
Molecular Formula |
C18H23N6O14P3S |
|---|---|
Molecular Weight |
672.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-[[[dihydroxyphosphinothioyloxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O14P3S/c1-20-9-5-3-2-4-8(9)17(27)36-13-12(25)10(6-34-39(28,29)37-40(30,31)38-41(32,33)42)35-16(13)24-7-21-11-14(24)22-18(19)23-15(11)26/h2-5,7,10,12-13,16,20,25H,6H2,1H3,(H,28,29)(H,30,31)(H2,32,33,42)(H3,19,22,23,26)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
JOKHYBKUVDNQEA-XNIJJKJLSA-N |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


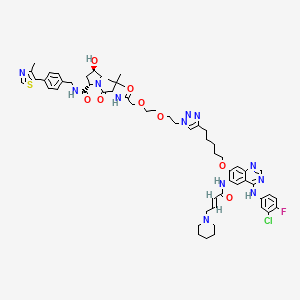
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)
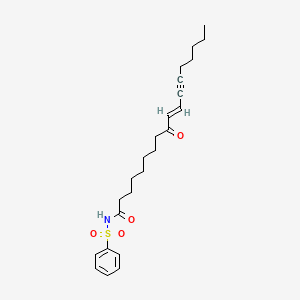

![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

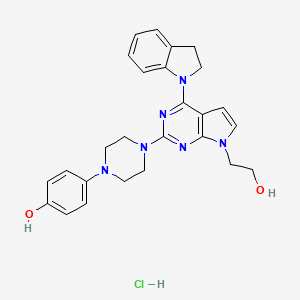

![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
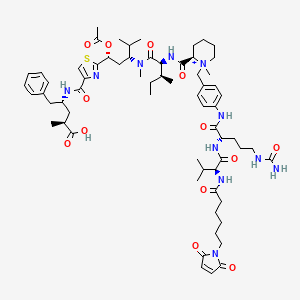
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
